5-dimethoxyphosphorylpentanoic Acid
Description
5-Dimethoxyphosphorylpentanoic acid is a phosphonic acid derivative characterized by a pentanoic acid backbone with a dimethoxyphosphoryl group (-PO(OCH₃)₂) substituted at the fifth carbon.
Phosphonic acids and their derivatives are of interest in medicinal chemistry, catalysis, and materials science due to their ability to mimic biological phosphates or act as ligands. The dimethoxyphosphoryl substituent may enhance water solubility relative to bulkier aryl-substituted analogs, though empirical data are lacking in the available literature.
Properties
IUPAC Name |
5-dimethoxyphosphorylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-11-13(10,12-2)6-4-3-5-7(8)9/h3-6H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSZKSVBCWBXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCCCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethoxyphosphorylpentanoic Acid typically involves the phosphorylation of a pentanoic acid derivative. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Dimethoxyphosphorylpentanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction can produce phosphine oxides.
Scientific Research Applications
5-Dimethoxyphosphorylpentanoic Acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound can be used in biochemical studies to investigate phosphoryl group interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Dimethoxyphosphorylpentanoic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can participate in various biochemical pathways, influencing cellular processes and signaling mechanisms. The compound’s ability to form stable complexes with metal ions also plays a role in its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pentanoic Acid Derivatives
Key Comparisons:
Substituent Effects on Acidity: The phosphoryl group in this compound is electron-withdrawing, which could stabilize the carboxylate anion, lowering its pKa compared to unsubstituted pentanoic acid (pKa ~4.8). In contrast, 3-ketopentanoic acid’s ketone group further enhances acidity (estimated pKa ~3.5) due to stronger electron withdrawal . The diphenylphosphinyl analog’s aryl groups may reduce solubility in polar solvents but enhance stability in organic matrices.
Solubility and Reactivity: The dimethoxyphosphoryl group likely improves aqueous solubility relative to the diphenylphosphinyl variant (302.3 g/mol), which is more hydrophobic due to aromatic rings. Amino-substituted analogs (e.g., 2-amino-3,3-dimethylpent-4-ynoic acid) exhibit zwitterionic behavior, enabling unique coordination chemistry, whereas the phosphoryl derivatives may act as phosphate mimics in enzymatic inhibition .
Applications: 5-(Diphenylphosphinyl)pentanoic Acid: Used in metal-ligand complexes for catalysis . β-Hydroxy-Pentanoic Acid-d5: Employed in metabolic tracer studies due to deuterium labeling . this compound: Potential applications in drug design (e.g., protease inhibitors) or as a water-soluble ligand, though further experimental validation is needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
